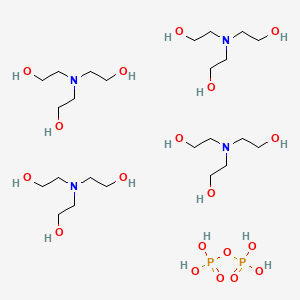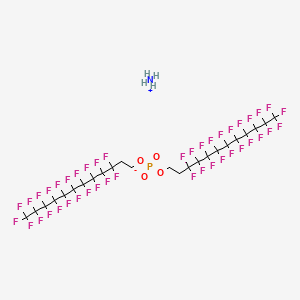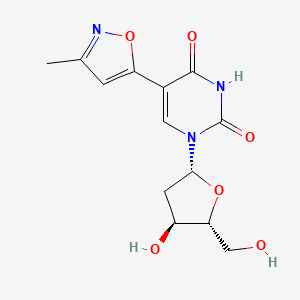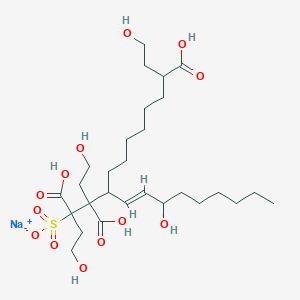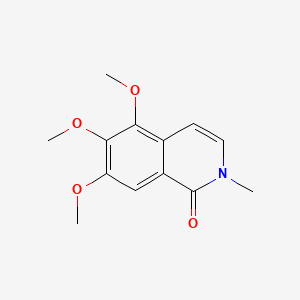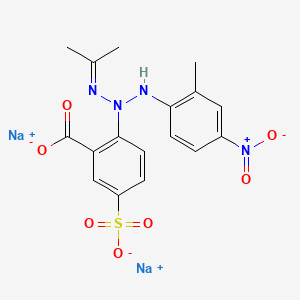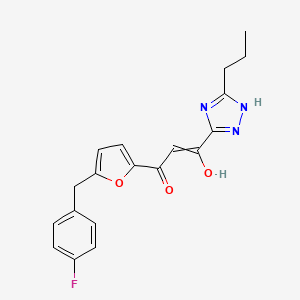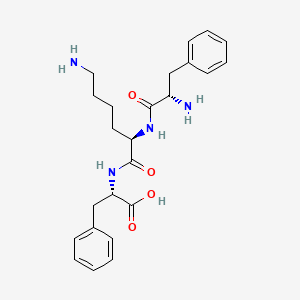
Adenosine triphosphate uridine monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine triphosphate uridine monophosphate is a compound that combines the properties of both adenosine triphosphate and uridine monophosphate. Adenosine triphosphate is a nucleotide that serves as a primary energy carrier in cells, while uridine monophosphate is a nucleotide involved in the synthesis of RNA. This compound plays a crucial role in various biological processes, including energy transfer and nucleic acid synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of adenosine triphosphate uridine monophosphate typically involves enzymatic methods. Enzymes such as nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as biocatalysts to convert nucleosides to nucleoside triphosphates . The reaction conditions often include a buffer solution, magnesium ions, and a phosphate donor such as adenosine triphosphate or deoxyadenosine triphosphate .
Industrial Production Methods: Industrial production of nucleotides, including this compound, often employs large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the desired nucleotides. The fermentation broth is then subjected to various purification steps to isolate and purify the nucleotides .
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine triphosphate uridine monophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are essential for its role in energy transfer and nucleic acid synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphate donors such as adenosine triphosphate, magnesium ions, and buffer solutions. The reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products Formed: The major products formed from the reactions of this compound include nucleoside diphosphates and monophosphates. These products are crucial intermediates in various metabolic pathways .
Applications De Recherche Scientifique
Adenosine triphosphate uridine monophosphate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleic acids and other biomolecules. In biology, it plays a vital role in cellular metabolism and energy transfer. In medicine, it is studied for its potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases . In industry, it is used in the production of pharmaceuticals and as a research tool in molecular biology .
Mécanisme D'action
The mechanism of action of adenosine triphosphate uridine monophosphate involves its role as an energy carrier and a precursor for nucleic acid synthesis. Adenosine triphosphate provides the energy required for various cellular processes, while uridine monophosphate is involved in the synthesis of RNA. The compound interacts with various enzymes and molecular targets, including kinases and polymerases, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to adenosine triphosphate uridine monophosphate include other nucleoside triphosphates such as cytidine triphosphate, guanosine triphosphate, and uridine triphosphate .
Uniqueness: this compound is unique due to its dual role as an energy carrier and a precursor for nucleic acid synthesis. This dual functionality makes it a versatile compound with applications in various fields of scientific research and industry .
Propriétés
Numéro CAS |
61070-25-5 |
|---|---|
Formule moléculaire |
C19H29N7O22P4 |
Poids moléculaire |
831.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 |
Clé InChI |
UNYRXUHVPHCQHZ-ZLOOHWKQSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






